2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride

描述

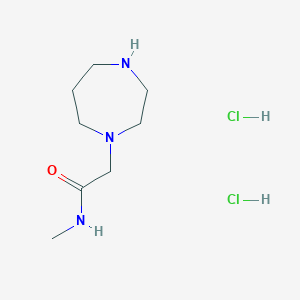

Structure

3D Structure of Parent

属性

IUPAC Name |

2-(1,4-diazepan-1-yl)-N-methylacetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.2ClH/c1-9-8(12)7-11-5-2-3-10-4-6-11;;/h10H,2-7H2,1H3,(H,9,12);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPJVKPNKGJQLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1CCCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride is a compound of interest in biochemical and pharmacological research. Its unique structural features, including the diazepane ring, contribute to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula : C₉H₂₁Cl₂N₃O

- Molecular Weight : 258.19 g/mol

- Structure : The compound features a diazepane ring attached to an N-methylacetamide moiety, which is crucial for its interaction with biological targets.

Research indicates that this compound exhibits significant biological activity by modulating enzyme activity and influencing receptor interactions. The diazepane structure enables binding to specific sites on proteins and enzymes, thereby affecting their functions. This property is valuable for understanding biochemical pathways and developing therapeutic agents.

Enzyme Interaction

The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator. For example, studies suggest that it may influence enzyme kinetics by altering substrate binding or catalytic efficiency.

Proteomics

This compound is utilized in proteomics research for the preparation of samples and the development of new techniques for protein analysis. Its ability to interact with proteins makes it a candidate for studies aimed at understanding protein structure and function.

Therapeutic Potential

The compound is being investigated for its potential as a therapeutic agent in various conditions due to its biological activity. Its structural properties allow it to be explored in drug development, particularly in targeting specific enzyme systems or receptors involved in disease processes .

Case Studies

Several studies have highlighted the compound's potential therapeutic applications:

- Study on Enzyme Inhibition : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its role in drug design targeting metabolic disorders .

- Receptor Modulation : Another investigation revealed that the compound could modulate receptor activity linked to neurotransmission, indicating potential applications in neuropharmacology.

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C₉H₂₁Cl₂N₃O | Enzyme modulation, receptor interaction | Investigated for therapeutic uses |

| 2-(1,4-Diazepan-1-yl)acetamide dihydrochloride | C₉H₂₀Cl₂N₂O₂ | Proteomics applications | Similar structure without methyl group |

| 2-(1,4-Diazepan-1-yl)-N-ethylacetamide dihydrochloride | C₉H₂₀Cl₂N₂O | High enantiomeric excess synthesis | Focused on biocatalysis |

科学研究应用

Structural Characteristics

The compound features a 1,4-diazepane ring, which is a seven-membered heterocyclic structure containing two nitrogen atoms, combined with an N-methylacetamide moiety. This structure is significant for its potential interactions with biological macromolecules, making it valuable in proteomics and drug development.

Proteomics Research

2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride has been utilized in proteomics due to its ability to interact with proteins and peptides. Its unique structural properties allow for specific binding interactions that can be exploited in the study of protein dynamics and functions. Preliminary studies suggest that compounds with similar diazepane structures exhibit diverse biological activities, including enzyme inhibition and receptor modulation.

Pharmacological Studies

Research indicates that compounds similar to this compound may possess pharmacological properties relevant to treating various conditions. For instance, studies have shown that related compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neuropsychiatric disorders .

Case Study 1: Anthelmintic Activity

A recent study screened a library of compounds for anthelmintic activity against Caenorhabditis elegans. Among the tested compounds, those with structural similarities to this compound exhibited significant activity against nematodes. The study reported that certain derivatives were able to kill over 50% of the worms within 72 hours, indicating potential applications in veterinary medicine or parasitology .

Case Study 2: Neuropharmacology

In another investigation related to neuropharmacology, researchers explored the effects of diazepane derivatives on alcohol-seeking behavior in rodent models. The findings suggested that these compounds could reduce alcohol consumption and withdrawal symptoms significantly. This highlights the potential of this compound as a candidate for developing treatments for alcohol use disorders .

Comparative Analysis of Related Compounds

The following table summarizes key characteristics of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Diazepane ring + N-methylacetamide | Potential neuropharmacological effects |

| 2-(1,4-Diazepan-1-yl)acetamide dihydrochloride | Diazepane ring + acetamide | Proteomics applications |

| N-(prop-2-en-1-yl)acetamide | Lacks diazepane structure | Different reactivity profile |

相似化合物的比较

Key Observations :

- Solubility : Dihydrochloride salts universally exhibit higher aqueous solubility compared to free bases due to ionic interactions. For example, the free base of the target compound (C₉H₁₆N₃O) has a molar mass of 185.25 g/mol but lacks the solubility-enhancing chloride counterions .

- Bioavailability : N-Alkyl substitutions (methyl, ethyl, isopropyl) influence lipophilicity. The N-methyl group in the target compound balances hydrophilicity and membrane permeability, whereas bulkier substituents (e.g., isopropyl) may reduce solubility despite enhancing metabolic stability .

Functional Group Variants: Ester vs. Amide Derivatives

Replacing the acetamide group with an ester moiety significantly alters physicochemical properties:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Functional Group |

|---|---|---|---|

| Methyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride | C₈H₁₈Cl₂N₂O₂ | 245.15 | Ester |

| Target compound | C₉H₁₈Cl₂N₃O | 278.17 | Amide |

Key Differences :

- Polarity : The ester’s lower molar mass and higher polarity (due to the ester oxygen) may reduce tissue penetration compared to the amide analogue .

Comparison with Other Diazepane-Containing Pharmaceuticals

- Levocetirizine dihydrochloride : A piperazine (six-membered ring) derivative with antihistamine activity. Unlike the target compound, it incorporates a chlorophenyl-benzyl group, emphasizing the role of aromaticity in receptor binding .

- N-(2,2,2-Trifluoroethyl)-1,4-diazepane-1-sulfonamide hydrochloride : Features a sulfonamide group and trifluoroethyl substituent, enhancing electronegativity and metabolic resistance compared to the acetamide-based target compound .

常见问题

Q. What are the recommended synthetic routes for 2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and amide bond formation. Key steps include:

- Reacting diazepane with chloroacetyl chloride to form the acetamide intermediate.

- Methylation of the amine group under controlled pH and temperature.

- Salt formation via treatment with hydrochloric acid to yield the dihydrochloride form. Reaction optimization (e.g., solvent choice, catalyst use, and stoichiometry) is critical for purity and yield .

Q. How can researchers confirm the structural integrity and purity of this compound?

Standard analytical methods include:

- ¹H/¹³C NMR spectroscopy : To verify functional groups and molecular framework (e.g., diazepane ring, methylacetamide) .

- Mass spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .

- Infrared (IR) spectroscopy : To identify amide C=O stretches (~1650 cm⁻¹) and N-H bonds .

- X-ray crystallography : For absolute stereochemical determination if crystalline .

Q. What are the solubility characteristics of this compound, and how do they influence experimental design?

The dihydrochloride salt enhances water solubility due to ionic interactions, but hydrolysis can release HCl, altering pH in aqueous buffers. Researchers should:

- Pre-dissolve the compound in deionized water or saline for in vitro assays.

- Monitor pH stability in biological buffers (e.g., PBS) to avoid confounding effects .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Use personal protective equipment (PPE): Gloves, lab coats, and eye protection.

- Work in a fume hood to avoid inhalation of fine particles.

- Store in a cool, dry environment (2–8°C) to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling (e.g., OPLS force field) predict conformational stability and target interactions?

Molecular dynamics (MD) simulations using the OPLS-AA force field can:

Q. What strategies resolve contradictions in reported enzyme inhibition data?

Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or binding kinetics. Recommendations:

- Use orthogonal assays (e.g., surface plasmon resonance [SPR] vs. fluorescence polarization).

- Conduct time-resolved studies to differentiate allosteric vs. orthosteric inhibition .

Q. How can structure-activity relationship (SAR) studies be designed using structural analogs?

- Compare analogs (e.g., ethyl- or benzyl-substituted derivatives) in functional assays.

- Modify the diazepane ring (e.g., introducing heteroatoms) to assess impact on bioactivity.

- Use QSAR models to correlate substituent properties (e.g., logP, polar surface area) with efficacy .

Q. What techniques optimize synthetic routes for higher yield and scalability?

- Employ flow chemistry for exothermic reactions (e.g., methylations) to improve control.

- Use high-throughput screening (HTS) to identify optimal catalysts/solvents.

- Monitor intermediates via LC-MS to minimize side reactions .

Q. How can researchers differentiate allosteric vs. orthosteric binding modes experimentally?

- Competitive binding assays : Co-incubate with a known orthosteric ligand (e.g., GABA for receptor studies).

- Mutagenesis : Modify putative allosteric sites (e.g., receptor extracellular loops) and assess activity loss.

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to infer mechanism .

Q. What are best practices for long-term storage and stability assessment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。